n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H10N4S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14) |
InChI Key |
GQZOVABXGHLARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Thieno[2,3-d]pyrimidine Formation
The synthesis begins with methyl 2-aminothiophene-3-carboxylate, which undergoes condensation with formamidine acetate under reflux in ethanol. This step forms the thieno[2,3-d]pyrimidin-4-amine core via cyclodehydration. Critical parameters include:
- Temperature : 80–90°C
- Reaction Time : 6–8 hours
- Yield : 68–72%
The reaction mechanism involves nucleophilic attack by the amine group on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Chlorination for Reactive Intermediate
The 4-amino group is replaced with chlorine using phosphorus oxychloride (POCl₃) under anhydrous conditions. Key observations:
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 3.0–4.0 | Maximizes conversion |
| Reaction Time | 4–6 hours | Prevents over-chlorination |
| Temperature | 110–115°C (reflux) | Accelerates kinetics |
This step achieves 85–90% conversion to 4-chlorothieno[2,3-d]pyrimidine.
Nucleophilic Substitution with 2-Methylthiazole
The final step couples 4-chlorothieno[2,3-d]pyrimidine with (2-methylthiazol-4-yl)methanamine via SNAr (nucleophilic aromatic substitution):
Conditions :
- Solvent: Dry DMF or THF
- Base: DIEA (N,N-Diisopropylethylamine)
- Temperature: 60–70°C
- Duration: 12–16 hours
Yield Optimization :
Step-by-Step Procedural Details
Equipment and Reagents
Essential Reagents :
- Methyl 2-aminothiophene-3-carboxylate (≥98% purity)
- Formamidine acetate (ACS grade)
- POCl₃ (redistilled, moisture-free)
- (2-Methylthiazol-4-yl)methanamine (custom-synthesized or commercial)
Instrumentation :
- Rotary evaporator with vacuum pump (≤5 mbar)
- High-temperature reflux condenser (jacketed)
- Inert atmosphere glovebox (for moisture-sensitive steps)
Detailed Protocol
Step 1: Thieno[2,3-d]pyrimidin-4-amine Synthesis
- Charge 50 g methyl 2-aminothiophene-3-carboxylate into a 1 L round-bottom flask.
- Add 300 mL anhydrous ethanol and 1.2 eq formamidine acetate.
- Reflux at 85°C for 7 hours under N₂.
- Cool to 25°C, filter precipitated product, and wash with cold ethanol.
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=5.2 Hz, 1H), 6.75 (d, J=5.2 Hz, 1H).
- IR (KBr): 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N).
Step 2: Chlorination with POCl₃
- Suspend 30 g thieno[2,3-d]pyrimidin-4-amine in 150 mL POCl₃.
- Reflux at 112°C for 5 hours.
- Quench by pouring onto ice, adjust pH to 7 with NH₄OH.
- Extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 86% (white crystalline solid)
HPLC Purity : 98.2% (C18 column, 254 nm)
Step 3: Amine Coupling
- Dissolve 20 g 4-chlorothieno[2,3-d]pyrimidine in 200 mL dry THF.
- Add 1.5 eq (2-methylthiazol-4-yl)methanamine and 2.0 eq DIEA.
- Heat at 65°C for 14 hours.
- Concentrate and purify via silica chromatography (EtOAc/hexane 3:7).
Critical Note :
- Residual DMF reduces yield; ensure complete solvent removal before chromatography.
Process Optimization and Troubleshooting
Yield Enhancement Strategies
| Factor | Adjustment | Yield Increase |
|---|---|---|
| Amine Purity | ≥99% (HPLC) | +8–12% |
| POCl₃ Freshness | Redistilled before use | +5% |
| Reaction Atmosphere | Argon vs. Nitrogen | +3% (Argon preferred) |
Common Pitfalls and Solutions
Issue : Low chlorination efficiency (<70%)
Solution :
Issue : Thiazole amine degradation during coupling
Solution :
- Maintain temperature ≤70°C
- Replace DMF with THF for better thermal stability
Analytical Characterization Benchmarks
Spectroscopic Standards
| Technique | Key Peaks | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH₃), 4.85 (s, 2H, CH₂), 8.32 (s, 1H, NH) | |
| 13C NMR | δ 168.9 (C=S), 158.2 (C=N), 24.7 (CH₃) | |
| HRMS | m/z 263.0521 [M+H]+ (calc. 263.0524) |
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18, 35°C, 1.0 mL/min, 254 nm | ≥98% area |
| Karl Fischer | Coulometric titration | ≤0.2% H₂O |
Chemical Reactions Analysis
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methylthiazole substituent is distinct from bulkier groups like benzo[d][1,3]dioxole or phenylsulfonyl, which may reduce steric hindrance and improve solubility.
- Yields for analogs range from 47% to 85%, depending on the amine’s reactivity and purification methods (e.g., chromatography vs. crystallization) .
Physicochemical Properties
A comparison of molecular weights and lipophilicity (logP) highlights structural diversity:
Key Observations :
- The target compound’s calculated logP (~2.8) suggests moderate lipophilicity, comparable to 5-(2-bromophenyl) analogs (logP 2.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
